molecular formula C17H24N2O B247221 1-Benzoyl-4-(1-piperidyl)piperidine

1-Benzoyl-4-(1-piperidyl)piperidine

Cat. No.: B247221
M. Wt: 272.4 g/mol
InChI Key: VEYYKFOUBYKZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(1-piperidyl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. The 1-benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, meaning it is a commonly occurring motif in bioactive molecules that can interact with multiple biological targets . This fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring , with the carbonyl group enabling key interactions, such as hydrogen bonds, with target proteins . Consequently, this core structure is a valuable template for exploring structure-activity relationships (SAR). Researchers utilize this compound and its derivatives primarily in the field of neuropharmacology . The benzoylpiperidine framework is found in ligands for serotoninergic and dopaminergic receptors, which are relevant for the treatment of neuropsychiatric and neurodegenerative conditions . Furthermore, its application extends to the design of multitarget-directed ligands , which aim to address complex diseases like Alzheimer's by simultaneously inhibiting enzymes such as acetylcholinesterase (AChE) and interacting with other targets such as the serotonin transporter (SERT) . Beyond neuroscience, the scaffold is also employed in cancer research . Similar compounds featuring a sulfamoylbenzoyl group linked to a piperidine ring have been developed as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, such as hCA IX and XII, which are pivotal for cancer cell survival and proliferation . The synthesis of the benzoylpiperidine core typically involves straightforward procedures, often starting from commercially available piperidine derivatives like isonipecotic acid, and can be functionalized through nucleophilic substitutions or cross-coupling reactions to generate diverse compound libraries for biological screening . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption .

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2

InChI Key

VEYYKFOUBYKZLS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Piperidine Derivatives

Compound Name Substituent at C4 Key Functional Groups Biological Activity (IC₅₀) Binding Affinity (kcal/mol) Reference
This compound 1-Piperidyl Benzoyl, Piperidine Not reported Not reported -
1-Benzoyl-4-(1H-indol-3-yl)piperidine Indol-3-yl Benzoyl, Indole Not reported Not reported
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine N-Benzoylaminoethyl Benzyl, Benzoyl 0.56 nM (AChE inhibition) -
1-Benzoyl-4-(3-(phenylselenyl)propyl)piperidine Phenylselenylpropyl Benzoyl, Selenium Not reported -
4-Benzylpiperidine Benzyl Benzyl Not reported -
1-Benzyl-4-piperidone Piperidone Benzyl, Ketone Not reported -

Key Findings:

Anti-Acetylcholinesterase (AChE) Activity: The compound 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (IC₅₀ = 0.56 nM) exhibits exceptional AChE inhibition due to its bulky para-substituted benzamide group and the basic nitrogen in the piperidine ring, which enhances target interaction . In contrast, this compound lacks the ethylenediamine linker and bulky aromatic substituents, which may reduce its AChE affinity.

Substituent Effects on Binding Affinity :

  • Evidence from benzohomoadamantane-based ureas (unrelated but structurally analogous) demonstrates that substituent orientation significantly impacts binding stability. For example, the left-hand placement of bulky groups improves binding affinity by −5.7 to −10.2 kcal/mol compared to reversed orientations . This suggests that the spatial arrangement of the benzoyl and piperidyl groups in this compound could critically influence its interactions.

Role of Aromatic vs. Aliphatic Substituents :

  • 1-Benzoyl-4-(1H-indol-3-yl)piperidine (CAS 56361-85-4) incorporates an indole group, enabling π-π stacking with biological targets, whereas the 1-piperidyl group in the target compound may engage in hydrogen bonding or hydrophobic interactions .

Safety and Toxicity: While toxicological data for this compound are unavailable, related compounds like Benzyl 4-aminopiperidine-1-carboxylate emphasize the need for caution due to insufficient hazard characterization .

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